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Compound of Interest

Compound Name: 3-Hepten-1-ol

Cat. No.: B3049572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (E)-3-Hepten-1-ol (CAS No: 2108-05-6).[1][2] The information presented herein is

intended to support research and development activities by providing detailed nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols and a workflow for spectroscopic analysis.

Compound Information
Identifier Value

IUPAC Name (E)-hept-3-en-1-ol[3]

Synonyms trans-3-Hepten-1-ol, (E)-hept-3-en-1-ol[4]

CAS Number 2108-05-6[4]

Molecular Formula C₇H₁₄O[3]

Molecular Weight 114.19 g/mol [3]

Chemical Structure CCC/C=C/CCO[3]
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The following sections present the available spectroscopic data for (E)-3-Hepten-1-ol in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (E)-3-Hepten-
1-ol. These predictions are based on established chemical shift principles and spectral

database comparisons.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-3-Hepten-1-ol

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H1 (-CH₂) 3.65 t 6.5

H2 (-CH₂) 2.25 q 7.0

H3 (=CH-) 5.50 m -

H4 (=CH-) 5.55 m -

H5 (-CH₂) 2.05 q 7.5

H6 (-CH₂) 1.40 sextet 7.5

H7 (-CH₃) 0.90 t 7.5

-OH variable s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-Hepten-1-ol
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Carbon Assignment Predicted Chemical Shift (ppm)

C1 (-CH₂OH) 62.0

C2 (-CH₂-) 39.0

C3 (=CH-) 125.0

C4 (=CH-) 135.0

C5 (-CH₂-) 34.5

C6 (-CH₂-) 22.5

C7 (-CH₃) 13.5

Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands in the infrared spectrum of (E)-3-
Hepten-1-ol. The data is based on the gas-phase spectrum available from the NIST Chemistry

WebBook.[4]

Table 3: IR Spectroscopic Data for (E)-3-Hepten-1-ol
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Wavenumber (cm⁻¹) Intensity Vibrational Mode
Functional Group

Assignment

~3640 Strong, Sharp O-H Stretch (free) Hydroxyl (-OH)

~3400 Strong, Broad
O-H Stretch (H-

bonded)
Hydroxyl (-OH)

3020 Medium =C-H Stretch Alkene

2960, 2870 Strong C-H Stretch Alkyl (CH₃, CH₂)

1670 Medium C=C Stretch Alkene (trans)

1460 Medium C-H Bend Alkyl (CH₂)

1050 Strong C-O Stretch Primary Alcohol

965 Strong
=C-H Bend (out-of-

plane)
trans-Alkene

Mass Spectrometry (MS)
The mass spectrum of (E)-3-Hepten-1-ol is characterized by fragmentation patterns typical for

primary alcohols, including alpha-cleavage and dehydration. The data presented is from the

PubChem database.[3]

Table 4: Mass Spectrometry Data for (E)-3-Hepten-1-ol
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m/z
Relative Intensity

(%)

Proposed Fragment

Ion

Fragmentation

Pathway

114 Low [C₇H₁₄O]⁺ Molecular Ion (M⁺)

96 Moderate [C₇H₁₂]⁺
Dehydration (M⁺ -

H₂O)

85 Moderate [C₆H₁₃]⁺ Loss of ethyl radical

81 47.73 [C₆H₉]⁺ Further fragmentation

55 99.99 [C₄H₇]⁺ Allylic cleavage

41 65.21 [C₃H₅]⁺ Allylic cation

31 27.37 [CH₂OH]⁺ Alpha-cleavage

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (E)-3-Hepten-1-ol (approximately 5-10 mg) is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer such as a BRUKER

AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C.[3]

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

A standard one-pulse sequence is used for ¹H acquisition.

Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4

seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each

carbon.

Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2

seconds, a relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat (E)-3-Hepten-1-ol is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, for

gas-phase measurements, a small amount of the sample is injected into an evacuated gas cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition:

A background spectrum of the empty sample holder (or gas cell) is recorded.

The sample is placed in the spectrometer's beam path.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of (E)-3-Hepten-1-ol in a volatile solvent (e.g., methanol

or dichloromethane) is introduced into the mass spectrometer via direct infusion or, more

commonly, through a gas chromatograph (GC) for separation prior to analysis.
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

typically used.

Acquisition:

The sample is vaporized and enters the ion source.

Electron ionization is performed at a standard energy of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like (E)-3-Hepten-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (E)-3-Hepten-1-ol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049572#e-3-hepten-1-ol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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